molecular formula C14H11ClN2 B13670784 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13670784
M. Wt: 242.70 g/mol
InChI Key: WDYWMFQGDRNTDK-UHFFFAOYSA-N
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Description

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities . The presence of a chlorine atom and a p-tolyl group in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with p-tolyl isocyanide in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

There seems to be some confusion in the query. The CAS number provided is for "8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine," but the text refers to "8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine." As such, the following will focus on the applications of "8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine".

Scientific Research Applications

8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine has several applications in scientific research.

Medicinal Chemistry It is used in the development of new drugs because of its potential biological activity against various diseases, including tuberculosis.

Biological Studies The compound is studied for its interactions with biological targets, helping researchers understand its mechanism of action and potential therapeutic uses.

Material Science Its unique structural properties make it useful in developing new materials with specific chemical and physical characteristics.

Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have significant pharmacological activities and are frequently found in important drugs, making the synthesis of these derivatives with various substituents a focal point in drug research . These compounds exhibit a broad spectrum of biological activity profiles, which depend strongly on the substitution pattern . Several imidazo[1,2-a]pyridines are clinically used for different applications :

  • Olprinone is an unsubstituted imidazole fragment cardiotonic agent .
  • Miroprofen is a 2-substituted analgesic .
  • Zolimidine is an anticancer agent .
  • Minodronic acid is a 3-substituted antiosteoporosis drug .
  • Alpidem, saripidem, and necopidem are 2,3-disubstituted derivatives with sedative and anxiolytic properties .
  • Zolpidem is an agent for the treatment of insomnia and brain disorders .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and p-tolyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)imidazo[1,2-a]pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Another similar compound with slight variations in the substituent positions.

Uniqueness

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a p-tolyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Biological Activity

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a chloro substituent at the 8-position and a p-tolyl group at the 2-position, contributing to its diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The unique bicyclic structure of this compound allows for various chemical interactions. The presence of halogen atoms and aromatic substituents often enhances its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can interact with DNA, causing alterations in DNA conformation that may lead to cytotoxic effects on cancer cells. For instance, UV-visible spectroscopy studies have demonstrated changes in DNA absorption spectra upon complexation with this compound, suggesting a potential mechanism for its anticancer activity .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
HCT-1160.8DNA Interaction
VariousVariesInduction of Apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial and antifungal activities. Compounds within this class have shown broad-spectrum pharmacological effects that could be harnessed for therapeutic purposes. The structural features of this compound contribute to its effectiveness against various microbial strains .

Table 2: Antimicrobial Activity Overview

Microbial StrainActivity ObservedReference
E. coliInhibition
S. aureusModerate Inhibition
C. albicansEffective

The mechanisms through which this compound exerts its biological effects are multifaceted. Its ability to bind to DNA suggests a role in disrupting cellular processes necessary for cancer cell proliferation. Additionally, the compound's interactions with various enzymes and receptors may contribute to its antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Anticancer Efficacy : A study conducted on HCT-116 human colon carcinoma cells revealed an IC50 value of 0.8 µM for this compound, indicating potent cytotoxic activity against cancer cells .
  • Antimicrobial Testing : In vitro tests against common bacterial strains demonstrated significant inhibition rates, showcasing the compound's potential as an antimicrobial agent .
  • Mechanistic Insights : Research utilizing spectroscopic techniques has provided insights into how this compound interacts with biomolecules like DNA, further elucidating its potential as a therapeutic agent .

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

8-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3

InChI Key

WDYWMFQGDRNTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

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